molecular formula C7H17NO B6605315 (4S)-4-amino-2,2-dimethylpentan-1-ol CAS No. 2227803-17-8

(4S)-4-amino-2,2-dimethylpentan-1-ol

Cat. No.: B6605315
CAS No.: 2227803-17-8
M. Wt: 131.22 g/mol
InChI Key: NYQXNVIHMWCHEB-LURJTMIESA-N
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Description

(4S)-4-amino-2,2-dimethylpentan-1-ol is an organic compound with a chiral center at the fourth carbon, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-2,2-dimethylpentan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 2,2-dimethylpentan-1-ol.

    Protection of Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group such as a silyl ether.

    Introduction of Amino Group: The protected alcohol is then subjected to a series of reactions to introduce the amino group at the fourth carbon. This can be achieved through a sequence of halogenation followed by nucleophilic substitution with an amine.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-amino-2,2-dimethylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for deprotonation followed by the addition of the desired electrophile.

Major Products

    Oxidation: Formation of 4-amino-2,2-dimethylpentanal.

    Reduction: Formation of 4-amino-2,2-dimethylpentane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4S)-4-amino-2,2-dimethylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-4-amino-2,2-dimethylpentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-amino-2,2-dimethylpentan-1-ol: The enantiomer of the compound, which may have different biological activities.

    4-amino-2,2-dimethylbutan-1-ol: A structurally similar compound with one less carbon atom.

    4-amino-2,2-dimethylhexan-1-ol: A structurally similar compound with one additional carbon atom.

Uniqueness

(4S)-4-amino-2,2-dimethylpentan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and other similar compounds

Properties

IUPAC Name

(4S)-4-amino-2,2-dimethylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(8)4-7(2,3)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQXNVIHMWCHEB-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)(C)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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